molecular formula C10H14N2O5S B2883230 N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide CAS No. 1457138-78-1

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide

Cat. No. B2883230
CAS RN: 1457138-78-1
M. Wt: 274.29
InChI Key: DJVOBSOAHSUGEY-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide, also known as INM-176, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide exerts its anti-cancer activity by inhibiting the activity of carbonic anhydrase IX, which is responsible for regulating the pH of cancer cells. By inhibiting this enzyme, N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death. N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Studies have shown that N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide exhibits anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity. N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for carbonic anhydrase IX. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments. Additionally, the synthesis of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide. One area of research could focus on improving the solubility of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide to facilitate its use in laboratory experiments. Another direction could be the development of novel drug delivery systems to enhance the efficacy of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide in cancer therapy. Additionally, further studies could investigate the potential of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide as an antibacterial agent or its use in combination therapy with other anti-cancer drugs.

Synthesis Methods

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with isopropylamine. This method has been optimized to yield high purity N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide with a yield of 85%. Other methods involve the use of different amines and sulfonyl chlorides to produce N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide with varying yields and purity.

Scientific Research Applications

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide exhibits potent anti-cancer activity by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cells. N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-methoxy-5-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-7(2)11-18(15,16)10-6-8(12(13)14)4-5-9(10)17-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVOBSOAHSUGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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